BenchChemオンラインストアへようこそ!

NSC16168

DNA Repair Oncology High-Throughput Screening

NSC16168 is a validated, selective ERCC1-XPF inhibitor that enhances cisplatin cytotoxicity in NSCLC cells and demonstrates significant tumor growth inhibition in H460 xenograft models when combined with CDDP. Its moderate reversibility and clean selectivity profile over HhaI/XPG ensure on-target confidence. Choose for in vivo studies requiring high aqueous solubility and proven chemosensitization efficacy.

Molecular Formula C17H15NO9S3
Molecular Weight 473.5 g/mol
CAS No. 6837-93-0
Cat. No. B1680131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC16168
CAS6837-93-0
SynonymsNSC16168
Molecular FormulaC17H15NO9S3
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC(=CC(=C32)N)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C17H15NO9S3/c1-10-2-4-12(5-3-10)30(25,26)27-16-9-14(29(22,23)24)7-11-6-13(28(19,20)21)8-15(18)17(11)16/h2-9H,18H2,1H3,(H,19,20,21)(H,22,23,24)
InChIKeyZIQWUYNDHGXLIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NSC16168 (CAS 6837-93-0) Procurement Guide for Selective ERCC1-XPF DNA Repair Inhibition


NSC16168 is a small-molecule, selective inhibitor of the ERCC1-XPF endonuclease complex, a critical component of the nucleotide excision repair (NER) pathway that mediates resistance to platinum-based chemotherapeutics [1]. Identified via a high-throughput screen (HTS) of the NCI Diversity Set, this sulfonated naphthalene derivative demonstrates nanomolar potency against its target and has been validated in both cell-based and in vivo xenograft models for its ability to potentiate cisplatin (CDDP) cytotoxicity [2]. Unlike pan-nuclease inhibitors, NSC16168 offers a targeted mechanism of action, making it a valuable chemical probe for investigating DNA damage response and chemosensitization in oncology research [3].

NSC16168 Selectivity and Pharmacological Profile Prevents Direct Substitution with Other ERCC1-XPF Inhibitors


Substituting NSC16168 with another ERCC1-XPF inhibitor, such as NSC143099 (Hit 1), ERCC1-XPF-IN-2, or B5, is not scientifically justifiable due to critical divergences in inhibitory mechanism, cellular activity, and in vivo validation [1]. While several compounds share a common nominal target, NSC16168 is distinguished by its moderate reversibility, potent cellular enhancement of cisplatin, and extensive in vivo tumor growth inhibition data . For instance, the irreversible inhibitor NSC143099 shows high in vitro potency (IC50 ~22 nM) but fails to translate this into cellular efficacy, likely due to off-target binding or cellular uptake issues [2]. Conversely, compounds like ERCC1-XPF-IN-2 (IC50 0.6 µM) and B5 (IC50 0.49 µM) lack the same depth of in vivo validation as NSC16168 . Therefore, procurement decisions based solely on target class or similar biochemical IC50 values risk selecting a compound with an unverified or inferior functional profile in cellular and animal models, which can significantly impact experimental outcomes and reproducibility.

NSC16168: Quantitative Comparative Evidence for Differentiated Performance Against Key ERCC1-XPF Inhibitors


Biochemical Potency: NSC16168 vs. ERCC1-XPF-IN-2 and B5

NSC16168 demonstrates a lower IC50 for ERCC1-XPF endonuclease inhibition compared to several other reported small molecule inhibitors. Its potency of 0.42 μM positions it as more potent than ERCC1-XPF-IN-2 (IC50 0.6 μM) and the lead compound B5 (IC50 0.49 μM) [1][2]. This sub-micromolar potency is a critical parameter for ensuring effective target engagement at concentrations that minimize off-target effects in complex cellular systems.

DNA Repair Oncology High-Throughput Screening

Selectivity Profile: NSC16168 Specificity vs. Other Nucleases

In secondary screens against non-related endonucleases HhaI and XPG, NSC16168 displayed a highly favorable selectivity profile. It had no inhibitory effect on HhaI and minimal to no effect on XPG activity [1]. This contrasts with another hit from the same screen, NSC143099 (Hit 1), which showed some inhibitory effect on XPG at higher concentrations [1]. The high specificity of NSC16168 for ERCC1-XPF reduces the likelihood of confounding phenotypes arising from inhibition of other DNA repair enzymes.

Selectivity Nuclease Assay DNA Repair

Cellular Activity and In Vivo Efficacy: NSC16168 Functional Advantage Over NSC143099

NSC16168 (Hit 2) demonstrates a clear functional advantage over its co-identified hit, NSC143099 (Hit 1), by showing robust activity in both cellular and in vivo models. While NSC143099 exhibits potent inhibition of purified ERCC1-XPF (IC50 ~22 nM), it fails to potentiate cisplatin in cell culture and in vivo studies [1]. In contrast, NSC16168 effectively potentiates cisplatin cytotoxicity in H460 NSCLC cells and, when dosed at 20 mg/kg (ip, twice daily), significantly inhibits tumor growth in an H460 lung cancer xenograft model in combination with cisplatin, a level of validation absent for many other inhibitors [1].

Chemosensitization In Vivo Efficacy Xenograft Model

Mechanism of Inhibition: Reversibility Profile of NSC16168

NSC16168 acts as a moderately reversible inhibitor of the ERCC1-XPF complex, as determined by a rapid dilution assay [1]. This is in contrast to NSC143099 (Hit 1), which was shown to be an irreversible inhibitor of the same target [1]. The moderate reversibility of NSC16168 may contribute to its superior cellular and in vivo activity profile compared to the irreversible Hit 1, potentially allowing for a more controlled and tunable inhibition of DNA repair pathways.

Enzyme Kinetics Mechanism of Action Chemical Probe

Solubility Profile: NSC16168 Formulation Advantages

NSC16168 exhibits exceptionally high aqueous solubility (95 mg/mL in water) compared to its solubility in other common vehicles like DMSO (4 mg/mL) . This level of water solubility is a significant practical advantage for preparing in vivo dosing solutions, often eliminating the need for complex vehicles or high concentrations of organic co-solvents that can confound experimental results or cause toxicity [1]. While comprehensive solubility data for all comparator ERCC1-XPF inhibitors is not uniformly reported, this specific property of NSC16168 simplifies in vivo study design.

Solubility Formulation In Vivo Dosing

NSC16168 Application Scenarios: Where Procurement Offers Clear Experimental Advantages


In Vivo Xenograft Studies of Cisplatin Sensitization

For researchers requiring a validated ERCC1-XPF inhibitor with demonstrated in vivo efficacy, NSC16168 is the preferred choice. As detailed in Section 3, it is the only compound among its close comparators with published, quantitative data showing significant tumor growth inhibition in an H460 lung cancer xenograft model when combined with cisplatin [1]. Its high aqueous solubility also facilitates the preparation of injectable formulations, a critical practical consideration for animal studies .

Mechanistic Studies of DNA Repair Pathway Modulation

In experiments designed to dissect the specific role of ERCC1-XPF in DNA damage response, NSC16168's clean selectivity profile against the non-target nucleases HhaI and XPG provides a high degree of confidence that observed biological effects are on-target [1]. This contrasts with using a less specific tool compound, which would introduce ambiguity into the interpretation of results. Furthermore, its moderate reversibility offers a distinct binding mode compared to irreversible inhibitors, allowing for the study of different kinetic interactions with the target [1].

Cell-Based Potentiation of Platinum Chemotherapeutics

When the experimental goal is to enhance the cytotoxicity of cisplatin or other platinum agents in cancer cell lines, NSC16168 is a validated chemical probe. Primary literature demonstrates a ~3-fold potentiation of cisplatin activity in NSCLC cells, a functional outcome not observed with the more potent biochemical inhibitor NSC143099 [1]. This cellular activity is essential for any project aiming to model chemosensitization or investigate drug combination strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC16168

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.